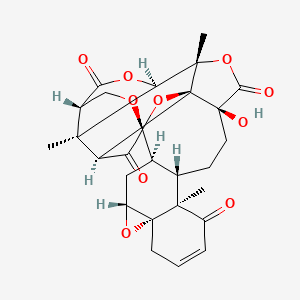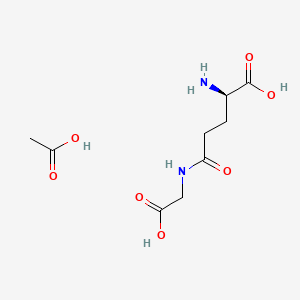
gamma-DGG acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound gamma-D-glutamylglycine, commonly referred to as gamma-DGG, is a competitive blocker of the AMPA receptor. This compound is known for its ability to inhibit excitatory post-synaptic potentials, making it a valuable tool in neuropharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-D-glutamylglycine can be synthesized through a series of chemical reactions involving the coupling of glutamic acid and glycine. The process typically involves the use of protective groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. Common reagents used in this synthesis include dicyclohexylcarbodiimide and N-hydroxysuccinimide.
Industrial Production Methods
In an industrial setting, the production of gamma-D-glutamylglycine may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Gamma-D-glutamylglycine primarily undergoes substitution reactions due to the presence of amino and carboxyl functional groups. It can also participate in condensation reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide.
Condensation Reactions: Often carried out in the presence of coupling agents like carbodiimides.
Major Products
The major products formed from these reactions are peptides and peptide derivatives, which can be further modified for various research applications.
Scientific Research Applications
Gamma-D-glutamylglycine is widely used in scientific research, particularly in the fields of neuropharmacology and neurobiology. Its primary application is as an AMPA receptor blocker, which allows researchers to study the role of these receptors in synaptic transmission and plasticity. Additionally, gamma-D-glutamylglycine is used in the development of therapeutic agents for neurological disorders such as epilepsy and neurodegenerative diseases .
Mechanism of Action
Gamma-D-glutamylglycine exerts its effects by competitively binding to the AMPA receptor, thereby inhibiting the action of glutamate, the primary excitatory neurotransmitter in the central nervous system. This inhibition reduces the amplitude of excitatory post-synaptic potentials, which can modulate synaptic transmission and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Kainate: Another AMPA receptor blocker, but with different binding properties.
CNQX: A non-competitive AMPA receptor antagonist.
NBQX: A selective AMPA receptor antagonist with higher potency.
Uniqueness
Gamma-D-glutamylglycine is unique in its reversible action and its ability to selectively inhibit AMPA receptors without affecting other types of glutamate receptors. This specificity makes it a valuable tool for studying synaptic transmission and developing targeted therapies for neurological disorders .
Properties
Molecular Formula |
C9H16N2O7 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
acetic acid;(2R)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12N2O5.C2H4O2/c8-4(7(13)14)1-2-5(10)9-3-6(11)12;1-2(3)4/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14);1H3,(H,3,4)/t4-;/m1./s1 |
InChI Key |
LVLYMXYYOGBGBJ-PGMHMLKASA-N |
Isomeric SMILES |
CC(=O)O.C(CC(=O)NCC(=O)O)[C@H](C(=O)O)N |
Canonical SMILES |
CC(=O)O.C(CC(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


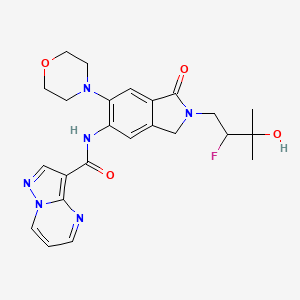
![(2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide;hydrochloride](/img/structure/B10825148.png)

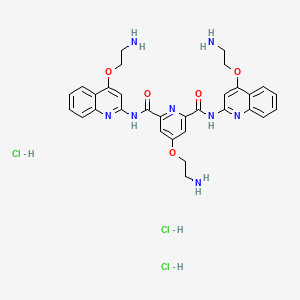
![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride](/img/structure/B10825165.png)

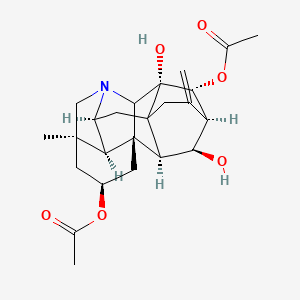
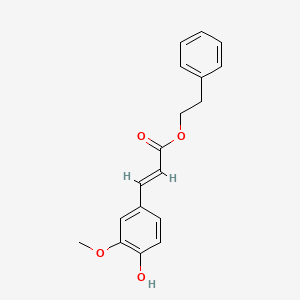
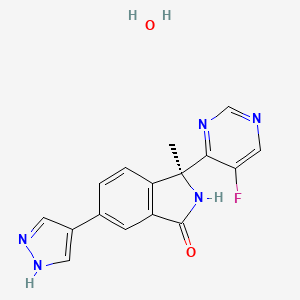
![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate](/img/structure/B10825195.png)
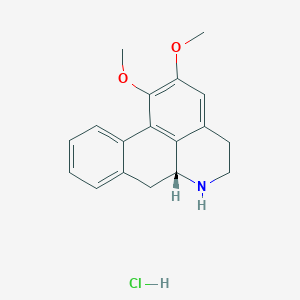
![[(2S)-3-acetyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10825202.png)
![[3-Acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10825213.png)
